Enantiomer-Specific CB1 Receptor Activation: (S)- versus (R)-Carboxamide-Type Synthetic Cannabinoids
The (S)-enantiomer of the structurally related compound MDMB-FUBICA (methyl ester of the target compound) exhibits approximately five-fold higher CB1 receptor activation potency than the (R)-enantiomer. Crucially, the (R)-enantiomer of MDMB-FUBICA lacks CB1 receptor activity entirely, functioning only as a CB2 receptor agonist [1]. This enantiomer-specific pharmacology establishes that stereochemical identity is not a minor analytical nuance but a determinant of biological activity, and the (S)-configuration of the target compound is essential for its role as the active metabolite of MDMB-FUBICA and ADB-FUBICA.
| Evidence Dimension | CB1 receptor agonism (EC50) for enantiomers |
|---|---|
| Target Compound Data | (S)-MDMB-FUBICA: EC50 = 2.6 nM at CB1 [2]; (S)-enantiomers of related carboxamides show CB1 EC50 approximately 5× lower than (R)-enantiomers [1] |
| Comparator Or Baseline | (R)-MDMB-FUBICA: No detectable CB1 agonist activity; (R)-enantiomer EC50 at CB1 approximately 5× higher than (S)-enantiomer |
| Quantified Difference | (S)-enantiomer CB1 potency approximately 5× greater than (R)-enantiomer; (R)-MDMB-FUBICA shows CB1 activity absent versus (S)-enantiomer |
| Conditions | Fluorometric assay of membrane potential; recombinant human CB1/CB2 receptors |
Why This Matters
Procurement of the incorrect enantiomer will yield a compound lacking CB1 activity, compromising experiments designed to assess metabolite pharmacology or receptor binding.
- [1] Doi, T., Asada, A., Takeda, A., Tagami, T., Katagi, M., Kamata, H., & Sawabe, Y. (2017). Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. Forensic Toxicology, 36(1), 51–60. View Source
- [2] Qian, Z., Hua, Z., Liu, C., & Jia, W. (2015). Four types of cannabimimetic indazole and indole derivatives, ADB-BINACA, AB-FUBICA, ADB-FUBICA, and AB-BICA, identified as new psychoactive substances. Forensic Toxicology, 34(1), 133–143. View Source
